molecular formula C13H18O3 B7873470 4-(4-Ethoxyphenyl)oxan-4-ol

4-(4-Ethoxyphenyl)oxan-4-ol

Cat. No.: B7873470
M. Wt: 222.28 g/mol
InChI Key: BYOJQVHUQPDDBE-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 4-ethoxyphenyl substituent. This compound is part of a broader class of oxan-4-ol derivatives, which are valued in organic synthesis for their versatility as intermediates or scaffolds. Notably, this compound was listed by CymitQuimica but is now discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Molecular Formula: C₁₃H₁₈O₃
Molecular Weight: 222.24 g/mol
Key Features:

  • Oxane core: A six-membered oxygen-containing ring.
  • 4-Ethoxyphenyl substituent: Provides electron-donating effects and lipophilicity.

Properties

IUPAC Name

4-(4-ethoxyphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-12-5-3-11(4-6-12)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOJQVHUQPDDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenyl magnesium bromide with an epoxide, followed by cyclization to form the oxane ring. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-ethoxyphenyl)oxan-4-one, while reduction could produce 4-(4-ethoxyphenyl)oxane .

Scientific Research Applications

4-(4-Ethoxyphenyl)oxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(4-Ethoxyphenyl)oxan-4-ol with structurally related oxan-4-ol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Findings Reference
This compound C₁₃H₁₈O₃ 222.24 4-Ethoxyphenyl Discontinued; potential intermediates
4-Methyloxan-4-ol C₆H₁₂O₂ 116.16 Methyl Used in oxalate ester synthesis
4-[(Dimethylamino)methyl]oxan-4-ol C₈H₁₇NO₂ 159.23 Dimethylaminomethyl Lab reagent; structural studies
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol C₉H₁₄N₂O₂ 182.22 1-Methylpyrazole Versatile scaffold in drug discovery
Key Observations:

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl). This may improve membrane permeability in bioactive molecules but could also complicate synthesis or purification.
  • Methyl and pyrazole substituents (e.g., 4-Methyloxan-4-ol and 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol) are simpler to synthesize and widely used as building blocks in organic chemistry .

Applications: 4-Methyloxan-4-ol serves as a precursor for oxalate esters, which are intermediates in polymer chemistry . Pyrazole-containing derivatives (e.g., 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol) are explored as scaffolds in medicinal chemistry due to their nitrogen-rich heterocyclic structure .

Research Findings and Potential

  • Biological Activity: A related compound, 5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide, exhibits immunosuppressive activity comparable to cyclosporine, highlighting the therapeutic relevance of ethoxyphenyl motifs .
  • Material Science: Oxan-4-ol derivatives are used in polymer synthesis (e.g., γ-EtOPhCL, a caprolactone monomer), though the target compound’s role here remains unexplored .

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